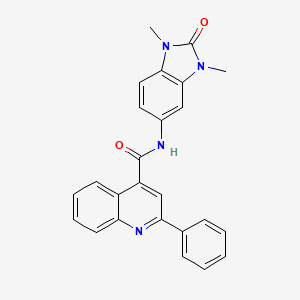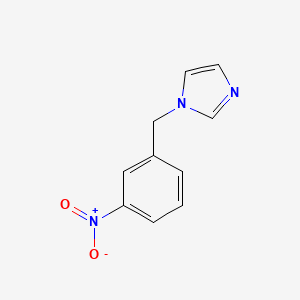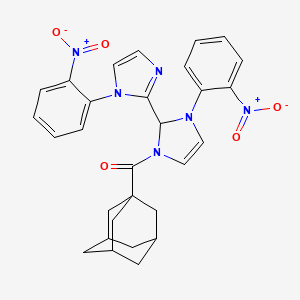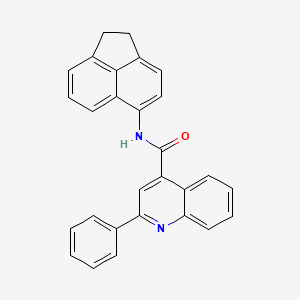
N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea
Descripción general
Descripción
N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea, commonly known as MBX, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MBX is a potent inhibitor of several protein kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
MBX exerts its effects by inhibiting the activity of several protein kinases, including the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway. The N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway is frequently observed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, MBX can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
MBX has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBX is its potency and specificity, making it a valuable tool for scientific research. Additionally, MBX has been shown to have low toxicity, making it suitable for use in animal studies. However, one limitation of MBX is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of MBX. One area of interest is the development of more potent and specific inhibitors of the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which may have greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and neuroprotective effects of MBX, which may lead to the development of new treatments for inflammatory and neurodegenerative diseases. Finally, studies are needed to investigate the potential use of MBX in combination with other cancer therapies, which may enhance its effectiveness and reduce the risk of drug resistance.
Conclusion
In conclusion, MBX is a promising small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MBX inhibits the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which is frequently dysregulated in cancer cells, making it a promising candidate for cancer therapy. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases. While there are limitations to the use of MBX, its potency and specificity make it a valuable tool for scientific research. Further studies are needed to fully elucidate the potential of MBX as a therapeutic agent.
Aplicaciones Científicas De Investigación
MBX has been extensively studied in the context of cancer research due to its ability to inhibit the N-(2-methyl-1,3-benzothiazol-6-yl)-N'-9H-xanthen-9-ylurea pathway, which is frequently dysregulated in cancer cells. Several studies have shown that MBX can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MBX has been shown to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of other diseases.
Propiedades
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-13-23-17-11-10-14(12-20(17)28-13)24-22(26)25-21-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRCXSMXLVLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1,3-benzothiazol-6-yl)-3-(9H-xanthen-9-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4331928.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)
![4-(4-{4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-nitrobenzoyl)morpholine](/img/structure/B4331950.png)
![2-{4-[5-(1-adamantyl)-2-furoyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine](/img/structure/B4331954.png)

![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)


![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea](/img/structure/B4332038.png)